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Abstract
Tranylcypromine (TCP), a propylamine derivative of amphetamine, is a well-established

monoamine oxidase (MAO) inhibitor with a long history of clinical use as an antidepressant.

Beyond its therapeutic applications, TCP has emerged as a powerful and versatile research

tool in neuroscience. Its irreversible and non-selective inhibition of both MAO-A and MAO-B

isoforms allows for robust and sustained elevation of key monoamine neurotransmitters,

providing a valuable model for studying the roles of serotonin, norepinephrine, and dopamine in

various physiological and pathological processes. Furthermore, the discovery of its "off-target"

effects, most notably the inhibition of lysine-specific demethylase 1 (LSD1), has opened new

avenues for investigating epigenetic regulation in neuronal function and disease. This technical

guide provides an in-depth overview of tranylcypromine's core mechanisms, summarizes key

quantitative data, presents detailed experimental protocols for its use in preclinical research,

and visualizes its impact on critical signaling pathways.

Core Mechanisms of Action
Tranylcypromine's primary mechanism of action is the irreversible inhibition of monoamine

oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This inhibition leads to a significant

increase in the synaptic availability of monoamine neurotransmitters, including serotonin (5-

HT), norepinephrine (NE), and dopamine (DA), as well as trace amines.[1] TCP exhibits a slight

preference for the MAO-B isoenzyme.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3023641?utm_src=pdf-interest
https://www.benchchem.com/product/b3023641?utm_src=pdf-body
https://www.benchchem.com/product/b3023641?utm_src=pdf-body
https://www.benchchem.com/product/b3023641?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3750095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3750095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3750095/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In addition to its canonical role as an MAO inhibitor, tranylcypromine has been shown to

inhibit lysine-specific demethylase 1 (LSD1), a histone demethylase involved in transcriptional

regulation.[1][2] This action provides a tool to study the interplay between neurotransmission

and epigenetic modulation in the central nervous system. At higher therapeutic doses, TCP

may also act as a norepinephrine reuptake inhibitor.[1]

Quantitative Inhibition Data
The inhibitory activity of tranylcypromine against its primary targets has been quantified in

numerous studies. The following table summarizes key IC50 (half-maximal inhibitory

concentration) and Ki (inhibitor constant) values.

Target IC50 Ki Reference

MAO-A 2.3 µM 101.9 µM [1][2]

MAO-B 0.95 µM 16 µM [1][2]

LSD1 20.7 µM 242.7 µM [1][2]

Signaling Pathways Modulated by Tranylcypromine
Tranylcypromine's influence extends beyond simple monoamine accumulation, impacting

several intracellular signaling cascades critical for neuronal function, plasticity, and

inflammation.

Monoamine Oxidase Inhibition and Neurotransmitter
Signaling
The fundamental action of TCP is to block the degradation of monoamine neurotransmitters by

MAO enzymes located on the outer mitochondrial membrane. This leads to an accumulation of

serotonin, norepinephrine, and dopamine in the presynaptic terminal, resulting in increased

vesicular release and enhanced signaling at their respective postsynaptic receptors.
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Mechanism of MAO inhibition by Tranylcypromine.

LSD1 Inhibition and Epigenetic Regulation
Tranylcypromine's ability to inhibit LSD1 provides a tool to investigate the role of histone

methylation in neuronal gene expression. LSD1 typically removes methyl groups from histone

H3 at lysine 4 (H3K4), a mark associated with active transcription. By inhibiting LSD1, TCP can

lead to changes in chromatin structure and gene expression.
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Mechanism of LSD1 inhibition by Tranylcypromine.

Modulation of Inflammatory Signaling in Glia
Recent research has highlighted the anti-inflammatory properties of tranylcypromine,

particularly in microglia. In response to inflammatory stimuli like lipopolysaccharide (LPS),

microglia activate signaling pathways that lead to the production of pro-inflammatory cytokines.

TCP has been shown to suppress this response by modulating the TLR4/ERK/STAT3 and NF-

κB signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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